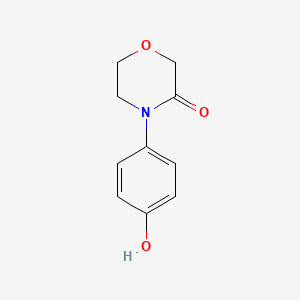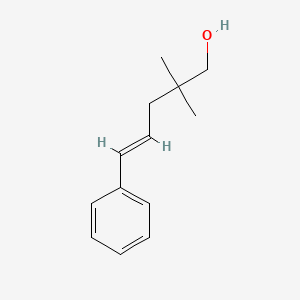
3-(Pentafluoroethyl)-(E)-cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentafluoroethyl)-(E)-cinnamic acid: is a chemical compound with the following structural formula:
C10H5F5O2
It features a pentafluoroethyl group (CF2CF3) attached to the cinnamic acid backbone. Cinnamic acids are a class of organic compounds known for their aromatic properties and diverse applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-(Pentafluoroethyl)-(E)-cinnamic acid involves several steps. One approach is the reaction of pentafluoroethyl bromide with cinnamic acid under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Reaction Conditions:Reagents: Pentafluoroethyl bromide, cinnamic acid, base (e.g., potassium hydroxide)
Solvent: Organic solvent (e.g., acetone, DMF)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Procedure: The bromide reacts with the carboxylic acid group of cinnamic acid, leading to the formation of this compound.
Industrial Production: Industrial-scale production methods may involve variations of the synthetic route, optimization of reaction conditions, and purification steps.
Analyse Des Réactions Chimiques
3-(Pentafluoroethyl)-(E)-cinnamic acid can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially yielding carboxylic acid derivatives or other functional groups.
Reduction: Reduction of the double bond in the cinnamic acid portion may lead to saturated derivatives.
Substitution: The pentafluoroethyl group can be substituted by other functional groups.
Common Reagents: Reagents such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) may be employed.
Major Products: The specific products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
3-(Pentafluoroethyl)-(E)-cinnamic acid finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: In studies involving fluorinated molecules and their effects on biological systems.
Industry: As a precursor for specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways due to its fluorinated moiety.
Comparaison Avec Des Composés Similaires
While 3-(Pentafluoroethyl)-(E)-cinnamic acid is unique due to its pentafluoroethyl group, similar compounds include:
Perfluoropentanoic acid: A related perfluorinated carboxylic acid with industrial applications.
3-(Pentafluoroethyl)benzoic acid: Another fluorinated derivative with distinct properties.
Propriétés
Formule moléculaire |
C11H7F5O2 |
|---|---|
Poids moléculaire |
266.16 g/mol |
Nom IUPAC |
(E)-3-[3-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)8-3-1-2-7(6-8)4-5-9(17)18/h1-6H,(H,17,18)/b5-4+ |
Clé InChI |
NZLJJMHQCXZFJE-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)





![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)
